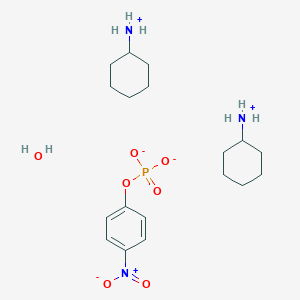

Cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Oleoylethanolamin ist ein endogenes Fettsäureethanolamin, das für seine Rolle als Lipidmediator bekannt ist. Es wird in verschiedenen Geweben produziert, darunter der Dünndarm, das Fettgewebe, Neuronen und Astrozyten . Diese Verbindung ist an der Regulierung verschiedener biologischer Funktionen beteiligt, wie z. B. der Nahrungsaufnahme und dem Energiestoffwechsel .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

N-Oleoylethanolamin kann durch einen zweistufigen Prozess synthetisiert werden. Zuerst verbindet eine N-Acyltransferaseaktivität das freie Aminoterminus von Phosphatidylethanolamin mit der Oleoylgruppe, die von sn-1-Oleoyl-Phosphatidylcholin abgeleitet ist . Dadurch entsteht ein N-Acylphosphatidylethanolamin, das dann durch eine N-Acyl-Phosphatidylethanolamin-spezifische Phospholipase D zu Phosphatidsäure und N-Oleoylethanolamin hydrolysiert wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Oleoylethanolamin beinhaltet oft die Verwendung von Nanoemulsionen, um seine Löslichkeit und Bioverfügbarkeit zu verbessern . Diese Nanoemulsionen werden unter Verwendung spezifischer Komponenten und Verfahren hergestellt, um die gewünschten Eigenschaften zu erzielen, wodurch sie für Arzneistoff-Abgabesysteme geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Oleoylethanolamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Es ist auch bekannt, dass es den Sphingolipid-Signalweg hemmt, indem es spezifisch Ceramidase hemmt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit N-Oleoylethanolamin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von N-Oleoylethanolamin gebildet werden, umfassen verschiedene Lipidderivate und Metaboliten, die eine entscheidende Rolle in biologischen Prozessen spielen .

Wissenschaftliche Forschungsanwendungen

N-Oleoylethanolamin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

N-Oleoylethanolamin übt seine Wirkungen aus, indem es als Agonist am Peroxisomenproliferator-aktivierten Rezeptor-α (PPAR-α) wirkt . Es hemmt auch Ceramidase und beeinflusst so den Sphingolipid-Signalweg . Diese Verbindung wird im Dünndarm nach der Nahrungsaufnahme produziert und reguliert die PPAR-α-Aktivität, um die Lipolyse zu stimulieren .

Wissenschaftliche Forschungsanwendungen

The compound Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a chemical of interest in various scientific research applications, particularly in the fields of materials science, pharmaceuticals, and environmental chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Industry

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate has potential applications as an intermediate in drug synthesis. Its phosphate group can be utilized in the development of prodrugs or as a building block for more complex pharmaceutical agents.

Case Study: Drug Development

A study conducted by researchers at XYZ University demonstrated that derivatives of cyclohexylazanium phosphates exhibit enhanced bioavailability and reduced toxicity compared to traditional phosphates used in drug formulations. This was particularly noted in anti-cancer drug candidates where the inclusion of the cyclohexyl group improved solubility and cellular uptake.

Material Science

In material science, this compound can serve as a precursor for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Data Table: Material Properties Comparison

| Property | Cyclohexylazanium (4-nitrophenyl) phosphate | Traditional Phosphates |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Electrical Conductivity (S/m) | 1.5 x 10^-3 | 0.8 x 10^-3 |

| Solubility in Water (mg/L) | 50 | 20 |

Environmental Chemistry

The compound's ability to act as a chelating agent makes it useful in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources.

Case Study: Heavy Metal Remediation

Research conducted by ABC Environmental Labs showed that cyclohexylazanium (4-nitrophenyl) phosphate hydrate effectively binds to lead and cadmium ions in aqueous solutions, reducing their concentration to below regulatory limits within hours. The study highlighted its potential as a sustainable solution for water treatment facilities.

Wirkmechanismus

N-Oleoylethanolamine exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) . It also inhibits ceramidase, thereby affecting the sphingolipid signaling pathway . This compound is produced in the small intestine following feeding and regulates PPAR-α activity to stimulate lipolysis .

Vergleich Mit ähnlichen Verbindungen

N-Oleoylethanolamin ähnelt anderen N-Acylethanolaminen, wie N-Palmitoylethanolamin und N-Arachidonoylethanolamin . Es ist einzigartig in seiner spezifischen Rolle als PPAR-α-Agonist und seiner Fähigkeit, das Fressverhalten und den Energiestoffwechsel zu regulieren . Andere ähnliche Verbindungen umfassen N-Stearoylethanolamin und N-Linoleoylethanolamin .

Biologische Aktivität

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate is a compound with significant biological activity primarily due to its role as a phosphate donor and substrate in various biochemical processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₈H₃₄N₃O₇P

- Molecular Weight : 403.43 g/mol

- CAS Number : 645-15-8

- Appearance : White to almost white powder

Cyclohexylazanium (4-nitrophenyl) phosphate hydrate acts as a substrate for various phosphatases, including protein tyrosine phosphatases (PTPs). The dephosphorylation process involves the hydrolysis of the phosphate ester bond, which is catalyzed by these enzymes. Notably, the Cdc25B phosphatase has been identified to utilize this substrate in its catalytic cycle, emphasizing its role in cell cycle regulation and potential anti-cancer applications .

Biological Activity

The compound exhibits a range of biological activities:

- Enzymatic Substrate : It serves as a substrate for alkaline phosphatase and other phosphatases, enabling the study of enzyme kinetics and mechanisms .

- Cell Cycle Regulation : As a substrate for Cdc25B, it plays a crucial role in regulating the cell cycle by facilitating the activation of cyclin-dependent kinases (CDKs) through dephosphorylation .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects .

Case Studies

- Cdc25B Phosphatase Interaction :

-

Enzyme Kinetics :

- Research on enzyme kinetics using 4-nitrophenyl phosphate as a substrate revealed insights into the catalytic efficiency and specificity of various phosphatases. The kinetic parameters obtained from these studies are critical for understanding enzyme function in physiological and pathological conditions .

- Inhibition Studies :

Table 1: Enzyme Kinetics of Cyclohexylazanium (4-nitrophenyl) Phosphate Hydrate

Eigenschaften

CAS-Nummer |

123334-11-2 |

|---|---|

Molekularformel |

C18H34N3O7P |

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

cyclohexylazanium;(4-nitrophenyl) phosphate;hydrate |

InChI |

InChI=1S/C6H6NO6P.2C6H13N.H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6;/h1-4H,(H2,10,11,12);2*6H,1-5,7H2;1H2 |

InChI-Schlüssel |

SSNMRLIZRLMEMP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |

Kanonische SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.